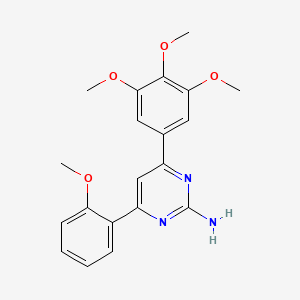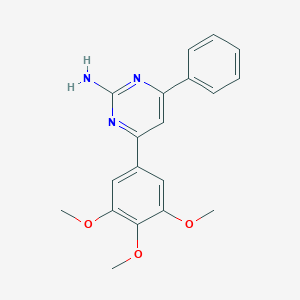
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Fluoro-6-methylpyrimidin-2-amine (FMP2A), is a heterocyclic aromatic compound that has been studied for various applications in the field of organic and medicinal chemistry. FMP2A is a versatile building block for the synthesis of various bioactive molecules and has been used in drug discovery, drug design, and other medicinal chemistry applications. FMP2A has also been used in the development of new pharmaceuticals and agrochemicals.
科学的研究の応用
FMP2A has been studied for a variety of scientific research applications, including drug design, drug discovery, and drug delivery. It has been used in the development of new pharmaceuticals and agrochemicals. FMP2A has also been used in the synthesis of various bioactive molecules, such as inhibitors of enzymes and receptors, and in the synthesis of new drug candidates. In addition, FMP2A has been used in the development of new materials for drug delivery systems.
作用機序
FMP2A is believed to act as a ligand for various enzymes and receptors. It is thought to bind to these proteins, which then triggers a cascade of biochemical and physiological effects. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMP2A depend on the target protein to which it binds. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects. In addition, FMP2A has been found to bind to other proteins involved in the production of hormones and neurotransmitters, such as serotonin and dopamine. By binding to these proteins, FMP2A can modulate their activity, which can have effects on mood and behavior.
実験室実験の利点と制限
FMP2A is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using FMP2A in laboratory experiments is its low cost and availability. In addition, FMP2A is relatively stable and can be stored for long periods of time. However, there are some limitations to using FMP2A in laboratory experiments. For example, FMP2A is a relatively small molecule and can be easily metabolized by enzymes, which can limit its effectiveness in certain experiments.
将来の方向性
There are a variety of potential future directions for the use of FMP2A in scientific research. For example, FMP2A could be used in the development of new drugs and agrochemicals, or it could be used to develop new materials for drug delivery systems. In addition, FMP2A could be used to study the effects of ligand binding on the activity of various enzymes and receptors. Finally, FMP2A could be used in the synthesis of new bioactive molecules, such as inhibitors of enzymes and receptors.
合成法
FMP2A can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Wittig reactions. The most common method of synthesis is the condensation reaction between 4-fluorophenol and 3-methylphenylmagnesium bromide. This reaction produces the desired FMP2A in good yields. Other methods of synthesis include the reaction of 4-fluorophenol with ethyl 3-methylphenylacetate, the reaction of 4-fluorophenol with 3-methylphenylmagnesium bromide, and the reaction of 3-methylphenylmagnesium bromide with 4-fluorobenzaldehyde.
特性
IUPAC Name |
4-(2-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-5-4-6-12(9-11)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXREKDEHSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)




